molecular formula C20H19ClN2O2S B11593867 (5Z)-5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one

(5Z)-5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11593867
M. Wt: 386.9 g/mol
InChI Key: ZYBCTJUPRPJOGD-ATVHPVEESA-N
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Description

(5Z)-5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes a furan ring, a chlorophenyl group, and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one typically involves multiple steps. One common method includes the condensation of 3-chlorobenzaldehyde with furan-2-carbaldehyde to form the intermediate compound. This intermediate is then reacted with cyclohexylamine and thiourea under specific conditions to yield the final product. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or alkaline conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

(5Z)-5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-3-cyclohexyl-2-thioxoimidazolidin-4-one
  • (5Z)-5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-3-cyclohexyl-2-oxoimidazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one lies in its specific structural features, such as the presence of the furan ring and the chlorophenyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications and differentiate it from other similar compounds.

Properties

Molecular Formula

C20H19ClN2O2S

Molecular Weight

386.9 g/mol

IUPAC Name

(5Z)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C20H19ClN2O2S/c21-14-6-4-5-13(11-14)18-10-9-16(25-18)12-17-19(24)23(20(26)22-17)15-7-2-1-3-8-15/h4-6,9-12,15H,1-3,7-8H2,(H,22,26)/b17-12-

InChI Key

ZYBCTJUPRPJOGD-ATVHPVEESA-N

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)Cl)/NC2=S

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)NC2=S

Origin of Product

United States

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